molecular formula C17H19N3O B1527118 2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 1306738-96-4

2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B1527118
CAS No.: 1306738-96-4
M. Wt: 281.35 g/mol
InChI Key: BTVSENCGKIPKMO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one. The compound is officially registered under Chemical Abstracts Service Registry Number 1306738-96-4, which serves as its unique identifier in chemical databases and regulatory systems. Alternative nomenclature systems recognize this compound as 5(6H)-quinazolinone, 2-amino-7,8-dihydro-7-[4-(1-methylethyl)phenyl]-, emphasizing the structural relationship to the parent quinazolinone framework. The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the quinazolinone subfamily, which are derivatives of quinazoline characterized by the presence of a carbonyl group.

The International Union of Pure and Applied Chemistry classification places this compound within the category of bicyclic nitrogen-containing heterocycles, where the quinazoline ring system consists of a benzene ring fused to a pyrimidine ring. The systematic naming reflects the specific substitution pattern, with the amino group at position 2 indicating primary amine functionality, while the 4-isopropylphenyl group at position 7 represents an aromatic substituent bearing an isopropyl group at the para position. The designation of positions 5, 6, 7, and 8 as partially saturated (dihydro) distinguishes this compound from fully aromatic quinazoline derivatives.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C17H19N3O, indicating a composition of seventeen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The calculated molecular weight is 281.35 grams per mole, which has been confirmed through mass spectrometric analysis. The molecular architecture encompasses multiple structural elements including the bicyclic quinazolinone core, the aromatic isopropylphenyl substituent, and the amino functional group, resulting in a relatively complex three-dimensional arrangement.

The compound's stereochemical configuration presents interesting considerations due to the presence of a stereogenic center at position 7 of the dihydroquinazoline ring system. The attachment of the 4-isopropylphenyl group at this position creates a chiral center, potentially leading to the existence of enantiomeric forms. However, the synthetic methodologies typically employed for the preparation of such compounds often result in racemic mixtures unless specific chiral induction strategies are implemented. The Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C1C2=CN=C(N)N=C2CC(C3=CC=C(C(C)C)C=C3)C1, which provides a linear notation for the complete molecular structure including connectivity and atomic arrangements.

The presence of the isopropyl group on the phenyl ring introduces additional conformational flexibility, as this substituent can adopt different rotational conformations around the carbon-carbon bond connecting it to the aromatic ring. The overall molecular geometry is influenced by the sp3 hybridization at position 7, which deviates from planarity and creates a three-dimensional molecular structure that may be significant for biological activity and intermolecular interactions.

Crystallographic Data and X-ray Diffraction Analysis

While comprehensive crystallographic data specifically for this compound is limited in the available literature, related quinazolinone derivatives have been subjected to extensive X-ray crystallographic analysis, providing insights into the structural characteristics of this compound class. The crystallographic studies of similar dihydroquinazolinone compounds reveal important structural features that are likely applicable to this specific derivative. The crystal structures of related compounds demonstrate that the quinazolinone ring system typically adopts a non-planar conformation due to the saturated positions within the heterocyclic framework.

Comparative crystallographic analysis of structurally related compounds shows that the dihydroquinazolinone core generally exhibits specific geometric parameters, with bond lengths and angles consistent with the partially saturated heterocyclic nature of the system. The presence of hydrogen bonding capabilities through the amino group and the carbonyl oxygen creates opportunities for intermolecular interactions that influence crystal packing arrangements. Studies on analogous compounds have revealed that hydrogen bonding patterns play crucial roles in determining solid-state structures and may influence physical properties such as melting points and solubility characteristics.

X-ray diffraction patterns of related dihydroquinazolinone derivatives indicate characteristic diffraction peaks that reflect the periodic arrangement of molecules in the crystal lattice. The crystallographic analysis typically reveals information about unit cell parameters, space group symmetry, and molecular conformation within the solid state. For compounds of this structural type, the phenyl substituents often participate in π-π stacking interactions that contribute to crystal stability and influence the overall three-dimensional arrangement of molecules in the solid phase.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about molecular structure and functional groups. Nuclear magnetic resonance spectroscopy represents a primary analytical tool for structural elucidation, offering detailed information about the connectivity and environment of hydrogen and carbon atoms within the molecule. The proton nuclear magnetic resonance spectrum of this compound would be expected to display characteristic signals corresponding to the various hydrogen environments, including the aromatic protons of both the quinazolinone core and the isopropylphenyl substituent.

The nuclear magnetic resonance analysis would reveal specific coupling patterns and chemical shifts that are diagnostic for the dihydroquinazolinone structure. The amino group protons typically appear as exchangeable signals, while the methylene protons at positions 6 and 8 of the quinazolinone ring system exhibit characteristic splitting patterns due to their proximity to neighboring carbons. The isopropyl group would manifest as a characteristic doublet for the methyl groups and a septet for the methine proton, providing clear identification of this structural feature. Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through the observation of distinct carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Infrared spectroscopy offers valuable information about functional groups present in the molecule, with characteristic absorption bands corresponding to specific vibrational modes. The carbonyl group of the quinazolinone ring would be expected to produce a strong absorption band in the region typical for amide carbonyls, while the amino group would contribute N-H stretching and bending vibrations. The aromatic C-H stretching vibrations and the aliphatic C-H stretching modes of the isopropyl group would provide additional spectroscopic fingerprints for compound identification.

Properties

IUPAC Name

2-amino-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-10(2)11-3-5-12(6-4-11)13-7-15-14(16(21)8-13)9-19-17(18)20-15/h3-6,9-10,13H,7-8H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVSENCGKIPKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157560
Record name 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-96-4
Record name 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

A representative synthetic route involves:

Alternative Synthetic Approaches

  • One-pot synthesis : Combining condensation, cyclization, and amination steps in one reaction vessel to improve yield and reduce purification steps.
  • Use of substituted anthranilamides : Starting from anthranilamide derivatives bearing the 4-isopropylphenyl group to streamline synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Schiff base formation Anthranilic acid + 4-isopropylbenzaldehyde 80-100 °C 4-6 hours 70-85 Dehydrating agent may be used (e.g., P2O5)
Cyclization Acid catalyst (HCl, polyphosphoric acid) 100-120 °C 3-5 hours 75-90 Controls ring closure and substitution
Reduction to dihydroquinazolinone NaBH4 or H2/Pd catalyst 0-25 °C 1-3 hours 80-95 Mild conditions prevent over-reduction
Amination at position 2 Ammonia or amine source Reflux 6-12 hours 65-80 May involve substitution or direct amination

Research Findings and Analytical Data

  • The purity and structure of the synthesized compound are confirmed by spectroscopic methods such as NMR (both ^1H and ^13C), IR, and mass spectrometry.
  • The introduction of the 4-isopropylphenyl group at position 7 significantly influences the compound's biological activity and solubility.
  • Optimization of reaction conditions, especially temperature and catalyst choice, is critical for maximizing yield and minimizing side reactions.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Disadvantages Typical Yield (%)
Stepwise synthesis Anthranilic acid, 4-isopropylbenzaldehyde, NaBH4 High control over each step Multiple purification steps 65-90
One-pot synthesis Combined reagents in single vessel Time-saving, less waste Requires precise condition control 60-85
Substituted anthranilamide route Pre-substituted anthranilamide Streamlined synthesis Availability of substituted precursors 70-90

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits several significant biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It may interact with specific enzymes or receptors involved in signaling pathways critical for cancer progression.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating inflammatory cytokines, potentially benefiting conditions like arthritis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the quinazolinone core.
  • Functional Group Modifications : Introducing the isopropylphenyl substituent through alkylation or acylation reactions.

Case Studies

  • Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound.
  • Antimicrobial Testing : In a recent investigation reported in Pharmaceutical Biology, the compound was tested against several pathogenic bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Models : A study conducted using animal models of inflammation demonstrated that administration of this compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The primary structural variations among analogs involve substitutions at the 7-position phenyl ring. Key examples include:

Compound Name Substituent (Position 7) Molecular Weight Key Biological Findings References
2-Amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Isopropylphenyl 309.39 g/mol Not explicitly reported; inferred structural relevance to kinase/MAO inhibition .
2-Amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-tert-Butylphenyl 323.42 g/mol Increased steric bulk may enhance lipophilicity and target residence time .
2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Chlorophenyl 305.76 g/mol Electron-withdrawing Cl may improve binding to polar active sites; submicromolar MAO-B inhibition (Ki ~0.2 µM) .
2-Amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl 289.30 g/mol Fluorine’s electronegativity may optimize pharmacokinetics (e.g., metabolic stability) .
(7S)-2-Amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Phenyl (S-configuration) 253.30 g/mol Stereochemistry (S-configuration) enhances selectivity for GSK3β kinase inhibition .

Key Observations :

  • Electron Effects : Chloro and fluoro substituents introduce electron-withdrawing effects, which may strengthen hydrogen bonding or dipole interactions in enzymatic pockets .
  • Stereochemical Influence : The (7S)-configured analog demonstrates the role of chirality in target selectivity, particularly for kinases like GSK3β .

Heterocyclic and Functional Group Modifications

Pyridine and Furan Derivatives
  • 2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (Mol.
  • (5E,7S)-2-Amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-...-one oxime (Mol. Wt.: 363.39 g/mol): Incorporation of pyridine and oxime groups expands binding interactions (e.g., metal coordination), with reported experimental drug status (DrugBank ID: DB08197) .
Thiazole and Imidazolidinone Analogs
  • 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7): An imidazolidinone bioisostere with demonstrated cardiovascular effects in rats, highlighting the pharmacological versatility of 4-isopropylphenyl-containing compounds .

Pharmacological and Mechanistic Insights

  • MAO and Kinase Inhibition: Quinazolinones with 4-chlorophenyl or 4-fluorophenyl substituents exhibit potent MAO-B inhibition (Ki values <1 µM) and kinase modulation (e.g., GSK3β), suggesting a dual mechanism of action .
  • Selectivity Profiles : Substitutions influence selectivity indices; for example, chloro derivatives show >10-fold selectivity for MAO-B over MAO-A, whereas fluoro analogs may prioritize kinase targets .

Biological Activity

2-Amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Belonging to the quinazolinone family, this compound features a unique fused bicyclic structure that contributes to its diverse biological activities. Its molecular formula is C17H19N3OC_{17}H_{19}N_{3}O with a molecular weight of approximately 270.33 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions to form the quinazolinone core.
  • Substitution reactions to introduce the isopropylphenyl moiety at the seventh position.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis. In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical for melanin production. In a comparative study, it exhibited an IC50 value of 17.02 ± 1.66 µM, which is competitive with standard inhibitors like kojic acid (IC50 = 27.56 ± 1.27 µM) . Molecular docking studies revealed that it fits well within the active site of tyrosinase, suggesting a strong binding affinity.

Antimicrobial Activity

Preliminary assessments have also indicated antimicrobial properties against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets, although specific data on its spectrum of activity remains limited.

Case Studies and Research Findings

Study Findings Methodology
Study on VEGFR2 InhibitionIC50 = 0.014 µM against VEGFR2Kinase inhibition assays and molecular docking
Tyrosinase Inhibition StudyIC50 = 17.02 µM compared to kojic acidEnzyme inhibition assays and docking studies
Antimicrobial Activity AssessmentActive against E. coli and S. aureusDisk diffusion method

Molecular Interaction Studies

Understanding the mechanism of action for this compound involves interaction studies with specific enzymes or receptors involved in cell signaling pathways. The compound's unique structure enhances its binding affinity to biological targets, contributing to its pharmacological profile .

Q & A

Q. What statistical designs optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) evaluates factors (temperature, catalyst concentration, time). ANOVA identifies significant variables, while desirability functions balance yield and cost. Pilot-scale validation ensures reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one

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